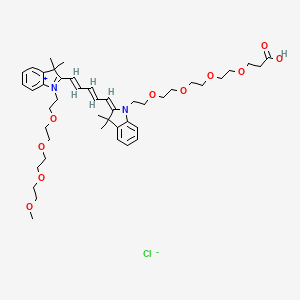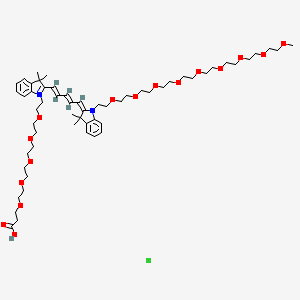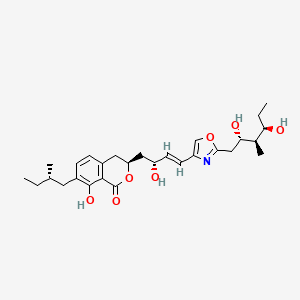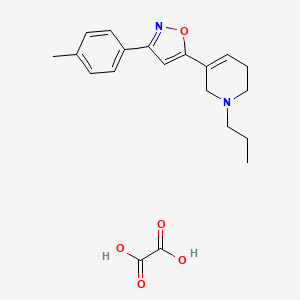
PPI-IN-3344
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PPI-IN-3344 is a pan-RAS-effector PPI inhibitor.
Wissenschaftliche Forschungsanwendungen
Chemosensors for Pyrophosphate
Pyrophosphate (PPi) detection is crucial in biological research, including DNA replication and cancer research. The development of fluorescent chemosensors and colorimetric sensors for PPi detection, especially in aqueous solutions, is a significant area of study. This research highlights the challenges and strategies in designing selective PPi sensors, emphasizing molecular recognition, solubility, signaling mechanisms, and selectivity over other anions like ATP (Kim, Lee, Hong, & Yoon, 2009).
Analysis of Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental in understanding biochemical mechanisms at the molecular level. Various techniques for detecting in vivo PPIs, especially applicable to plant research, have been discussed. This includes the historical development of PPI technology and the evaluation of PPI analysis in terms of technological considerations and inherent flaws (Xing, Wallmeroth, Berendzen, & Grefen, 2016).
Advances in Anticancer Drug Design Targeting PPIs
The targeting of PPIs is emerging as a strategic approach in designing innovative drugs for complex diseases like cancer. This research focuses on the use of experimental and computational methods in developing PPI inhibitors, highlighting recent advances in the field, especially for oncological applications (Ferreira, Oliva, & Andricopulo, 2016).
PPI in Cancer Research
PPI in Health Research Across Europe
This research reviews the attitudes and approaches to PPI in health research across Europe. It highlights the uneven implementation of PPI in healthcare systems and research in Europe, discussing the need for better infrastructure, guidance, and support (Biddle, Gibson, & Evans, 2020).
Molecular Sensor Designs for PPi Detection
The development of chemosensors for inorganic pyrophosphate (PPi) detection and biological imaging is critical in various biological and ecological processes. This review focuses on the design and function of metal-free, metal-based, and sequential sensors for PPi detection, highlighting the advancements in sensor technologies from 2010 to 2019 (Anbu, Paul, Stasiuk, & Pombeiro, 2021).
Eigenschaften
Produktname |
PPI-IN-3344 |
|---|---|
Molekularformel |
C24H26N2O3 |
Molekulargewicht |
390.48 |
IUPAC-Name |
4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-(3-((dimethylamino)methyl)phenyl)-2-methoxyaniline |
InChI |
InChI=1S/C24H26N2O3/c1-26(2)16-17-6-4-7-19(14-17)25-21-11-10-18(15-23(21)27-3)20-8-5-9-22-24(20)29-13-12-28-22/h4-11,14-15,25H,12-13,16H2,1-3H3 |
InChI-Schlüssel |
LEFMIEUBWDMNAT-UHFFFAOYSA-N |
SMILES |
COC1=CC(C2=C3C(OCCO3)=CC=C2)=CC=C1NC4=CC=CC(CN(C)C)=C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PPI IN-3344; PPI-IN 3344; PPI IN 3344; PPI-IN-3344 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B1193361.png)

